

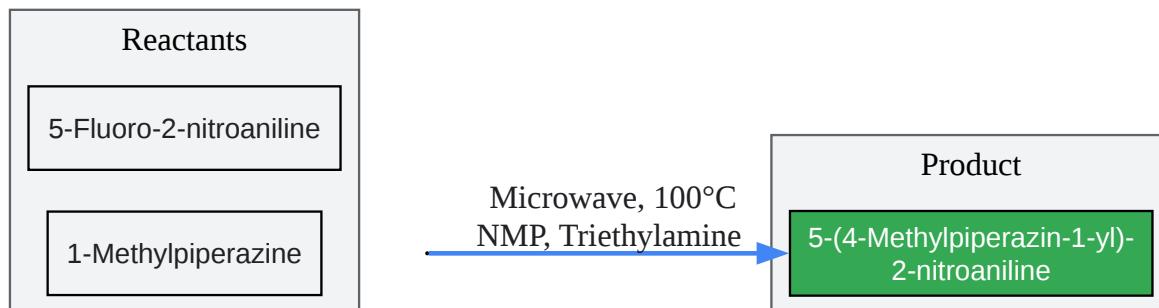
Application Note: Microwave-Assisted Synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(4-Methylpiperazin-1-yl)-2-nitroaniline

Cat. No.: B187262


[Get Quote](#)

Introduction

5-(4-Methylpiperazin-1-yl)-2-nitroaniline is a valuable chemical intermediate in the synthesis of various biologically active compounds.^[1] Notably, it and its derivatives have been identified as inhibitors of SIRT6, showing potential for the treatment of diabetes.^{[2][3]} The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The application of microwave-assisted synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles.^{[4][5]} This protocol details a microwave-assisted method for the synthesis of **5-(4-Methylpiperazin-1-yl)-2-nitroaniline** starting from 5-Fluoro-2-nitroaniline and 1-methylpiperazine.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution where the piperazine nitrogen displaces the fluorine atom on the nitroaniline ring, facilitated by a base and elevated temperature under microwave irradiation.

[Click to download full resolution via product page](#)

Reaction scheme for the synthesis.

Data Presentation

Table 1: Physicochemical Properties of **5-(4-Methylpiperazin-1-yl)-2-nitroaniline**

Property	Value	Reference
CAS Number	23491-48-7	[2] [6]
Molecular Formula	C ₁₁ H ₁₆ N ₄ O ₂	[2] [6] [7]
Molecular Weight	236.27 g/mol	[2] [6]
Appearance	Light yellow to yellow solid	[2]
Melting Point	152-155°C	[2] [6] [8]
Boiling Point	444.2 ± 45.0 °C (Predicted)	[2] [6]
Density	1.264 ± 0.06 g/cm ³ (Predicted)	[2] [6]
Storage	Keep in dark place, Inert atmosphere, Room temperature	[2]

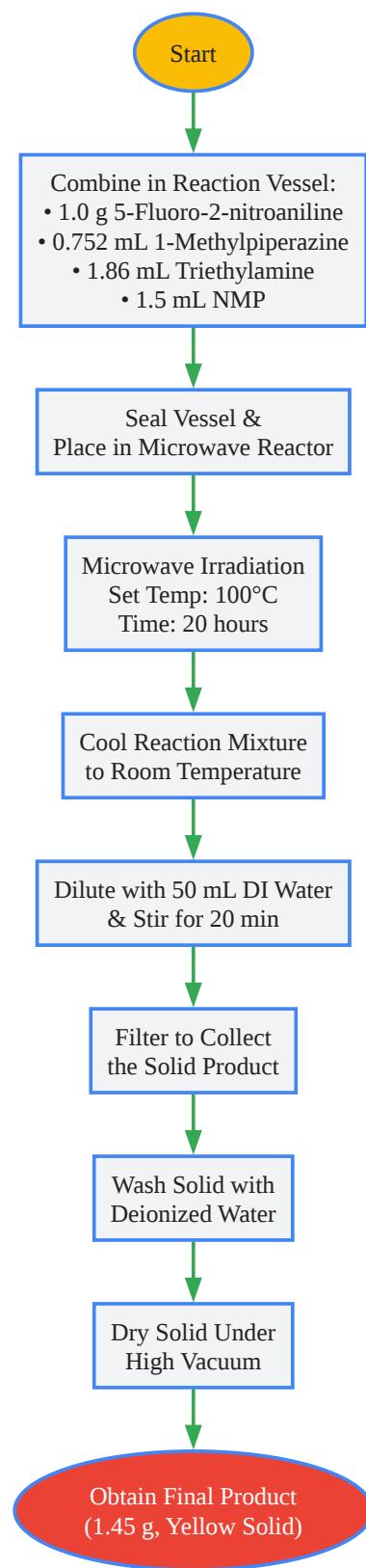
Table 2: Experimental Parameters for Microwave-Assisted Synthesis[\[2\]](#)

Component	Role	Amount	Moles (approx.)
5-Fluoro-2-nitroaniline	Starting Material	1.0 g	6.4 mmol
1-Methylpiperazine	Reagent	0.752 mL	6.8 mmol
Triethylamine (TEA)	Base	1.86 mL	13.4 mmol
N-Methylpyrrolidone (NMP)	Solvent	1.5 mL	-
Microwave Power	Energy Source	As needed to maintain 100°C	-
Temperature	Reaction Condition	100°C	-
Time	Reaction Condition	20 hours	-
Product Yield	Outcome	1.45 g	6.1 mmol (~96%)

Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of the title compound.[\[2\]](#)

Materials and Reagents


- 5-Fluoro-2-nitroaniline (CAS: 2369-11-1)
- 1-Methylpiperazine (CAS: 109-01-3)
- Triethylamine (TEA) (CAS: 121-44-8)
- N-Methylpyrrolidone (NMP), anhydrous (CAS: 872-50-4)
- Deionized water

Equipment

- Microwave reactor suitable for organic synthesis
- Appropriate microwave reaction vessel with a magnetic stir bar

- Filtration apparatus (Büchner funnel, filter flask)
- Standard laboratory glassware
- High-vacuum oven or desiccator

Workflow Diagram

[Click to download full resolution via product page](#)

Experimental workflow diagram.

Procedure

- Reaction Setup: In a suitable microwave reactor vessel equipped with a magnetic stir bar, combine 5-Fluoro-2-nitroaniline (1.0 g), 1-methylpiperazine (0.752 mL), and triethylamine (1.86 mL) in N-methylpyrrolidone (1.5 mL).[2]
- Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the reaction mixture to 100°C and hold at this temperature for 20 hours with continuous stirring.[2]
- Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.[2]
- Precipitation: Dilute the cooled reaction mixture with deionized water (50 mL). Stir the resulting suspension for 20 minutes to ensure complete precipitation of the product.[2]
- Filtration: Collect the yellow solid by vacuum filtration.[2]
- Purification and Drying: Wash the collected solid thoroughly with deionized water. Dry the purified product under high vacuum to yield **5-(4-methylpiperazin-1-yl)-2-nitroaniline** (1.45 g).[2]

Characterization

The identity and purity of the final product can be confirmed by various analytical methods.

- Appearance: The product should be a light yellow to yellow solid.[2]
- Melting Point: The expected melting point is in the range of 152-155°C.[2][6][8]
- LC-MS Analysis: Liquid chromatography-mass spectrometry can be used for confirmation. A reported analysis showed a retention time (tR) of 0.47 min with a molecular ion peak $[M+H]^+$ at 237.19.[2]
- Crystallography: The crystal structure of the compound has been reported, confirming its molecular geometry.[7][9]

Safety Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- N-Methylpiperazine and triethylamine are corrosive and have strong odors. Handle with care.
- The product may cause skin and eye irritation.[\[6\]](#) Avoid breathing dust and ensure proper handling.[\[6\]](#)[\[10\]](#)
- Consult the Safety Data Sheet (SDS) for each reagent before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 23491-48-7: 5-(4-Methylpiperazin-1-yl)-2-nitroaniline [cymitquimica.com]
- 2. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline CAS#: 23491-48-7 [m.chemicalbook.com]
- 3. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,4-disubstituted 5-aminoimidazoles using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)-2-nitroaniline 23491-48-7 with Efficient Transportation [yzqyyykj.com]
- 9. 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synquestlabs.com [synquestlabs.com]

- To cite this document: BenchChem. [Application Note: Microwave-Assisted Synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b187262#microwave-assisted-synthesis-of-5-4-methylpiperazin-1-yl-2-nitroaniline\]](https://www.benchchem.com/product/b187262#microwave-assisted-synthesis-of-5-4-methylpiperazin-1-yl-2-nitroaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com